Thiosulfuric acid, S-(2-imino-2-((1-tricyclo(3.3.1.1(sup 3,7))dec-1-ylethyl)amino)ethyl ester,hemihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiosulfuric acid, S-(2-imino-2-((1-tricyclo(3311(sup 3,7))dec-1-ylethyl)amino)ethyl ester, hemihydrate is a complex organic compound with the molecular formula C12H20N2O3S2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiosulfuric acid, S-(2-imino-2-((1-tricyclo(3.3.1.1(sup 3,7))dec-1-ylethyl)amino)ethyl ester, hemihydrate typically involves multi-step organic reactions. The process begins with the preparation of the tricyclo[3.3.1.1^3,7]decane derivative, followed by the introduction of the imino and amino groups. The final step involves the esterification with thiosulfuric acid under controlled conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
Thiosulfuric acid, S-(2-imino-2-((1-tricyclo(3.3.1.1(sup 3,7))dec-1-ylethyl)amino)ethyl ester, hemihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Thiosulfuric acid, S-(2-imino-2-((1-tricyclo(3.3.1.1(sup 3,7))dec-1-ylethyl)amino)ethyl ester, hemihydrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Thiosulfuric acid, S-(2-imino-2-((1-tricyclo(3.3.1.1(sup 3,7))dec-1-ylethyl)amino)ethyl ester, hemihydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiosulfuric acid derivatives with different substituents on the tricyclo[3.3.1.1^3,7]decane moiety. Examples include:
- Thiosulfuric acid, S-(2-(((3-(4-bromophenyl)tricyclo(3.3.1.1^3,7))dec-1-yl)methyl)amino)-2-iminoethyl ester.
- Thiosulfuric acid, S-(2-(((3-(4-hydroxyphenyl)tricyclo(3.3.1.1^3,7))dec-1-yl)methyl)amino)-2-iminoethyl ester.
Uniqueness
The uniqueness of Thiosulfuric acid, S-(2-imino-2-((1-tricyclo(3.3.1.1(sup 3,7))dec-1-ylethyl)amino)ethyl ester, hemihydrate lies in its specific structural configuration and the presence of the tricyclo[3.3.1.1^3,7]decane moiety, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
128487-73-0 |
---|---|
Molekularformel |
C14H24N2O3S2 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
1-[1-[(1-amino-2-sulfosulfanylethylidene)amino]ethyl]adamantane |
InChI |
InChI=1S/C14H24N2O3S2/c1-9(16-13(15)8-20-21(17,18)19)14-5-10-2-11(6-14)4-12(3-10)7-14/h9-12H,2-8H2,1H3,(H2,15,16)(H,17,18,19) |
InChI-Schlüssel |
UQSKJIVYECRURA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C12CC3CC(C1)CC(C3)C2)N=C(CSS(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.